REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([CH3:11])[CH:10]=1)[C:5]([OH:7])=[O:6].S(Cl)(Cl)=O.[CH3:16]O>>[CH3:16][O:6][C:5](=[O:7])[C:4]1[CH:8]=[C:9]([CH3:11])[CH:10]=[C:2]([Cl:1])[CH:3]=1
|
Name
|
|
Quantity
|
147.2 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)O)C=C(C1)C
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Name
|
|
Quantity
|
113 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
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UNSPECIFIED
|
Setpoint
|
35 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the temperature below 60° C. (cooling by ice bath)
|
Type
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ADDITION
|
Details
|
When addition
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
TEMPERATURE
|
Details
|
cooled down to room temperature
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in the rotovap
|
Type
|
ADDITION
|
Details
|
the residue poured into water
|
Type
|
EXTRACTION
|
Details
|
The resulting aqueous suspension was extracted with ethyl ether (2×750 ml)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with 2% aqueous sodium hydroxide (3×150 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine (1×200 ml), dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in the rotavap
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=CC(=CC(=C1)C)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 154.6 g | |
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |